molecular formula C24H46MgO4 B1211344 Dodecanoic acid, magnesium salt CAS No. 4040-48-6

Dodecanoic acid, magnesium salt

Cat. No. B1211344
CAS RN: 4040-48-6
M. Wt: 422.9 g/mol
InChI Key: BJZBHTNKDCBDNQ-UHFFFAOYSA-L
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Description

“Dodecanoic acid, magnesium salt” is also known as “Magnesium Dodecanoate”. It is used as an emulsifying agent, dispersing agent, and lubricant . Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain .


Synthesis Analysis

The synthesis of “this compound” involves the use of MgO as a catalyst to catalyse the ketonic decarboxylation of dodecanoic acid to form 12-tricosanone . This reaction occurs at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .


Molecular Structure Analysis

The molecular structure of dodecanoic acid, the parent compound of “this compound”, is represented by the formula C12H24O2 . The molecular weight is 200.3178 .


Chemical Reactions Analysis

The chemical reaction involving “this compound” is the ketonic decarboxylation of dodecanoic acid . This reaction is base-catalysed, with MgO acting as an economic, accessible, and highly basic heterogeneous catalyst .


Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Tribological Characteristics

Dodecanoic acids intercalated into magnesium aluminum layered double hydroxides (Mg/Al-NO-3-LDHs) exhibit promising applications in lubrication-antifriction-energy saving materials. These compounds significantly reduce friction coefficient, wear scar diameter, lubrication medium temperature, and drive motor power, enhancing tribological performances in base oil (Bai Zhi-min, 2012).

Corrosion Inhibition

Sodium salts of linear monocarboxylic acids, including dodecanoic acid, have been studied for their corrosion inhibiting effects on AZ31 Mg alloy in synthetic industrial cooling water. The inhibiting action is linked to the precipitation of insoluble magnesium salts, affecting the anodic reaction (F. Zucchi, V. Grassi, F. Zanotto, 2009).

Thermal Energy Storage

Dodecanoic acid has been examined for its potential use in latent heat energy storage for solar thermal applications. The melting transition of dodecanoic acid is of particular interest for this application (Louis Desgrosseilliers, C. A. Whitman, D. Groulx, M. White, 2013).

Rechargeable Magnesium Batteries

Magnesium-based rechargeable batteries, where dodecanoic acid derivatives could be involved, have been explored due to magnesium's high energy density and environmental friendliness. These batteries are a viable alternative for lead-acid and nickel-cadmium systems (D. Aurbach, Z. Lu, A. Schechter, et al., 2000).

Biodegradable Polymer Coatings

In the development of polymeric coatings on biodegradable magnesium alloys, dodecanoic acid derivatives could play a role. These coatings are crucial for improving corrosion resistance and biocompatibility in biomedical applications (Ling-Yu Li, Lanyue Cui, R. Zeng, et al., 2018).

Antiwear Ability

Layered double hydroxides (LDHs) intercalated with dodecanoic acid, prepared under acid conditions, demonstrated excellent friction-reducing abilities in base oil, making them valuable for antiwear applications (Dong Zhao, Z. Bai, F. Zhao, 2012).

Magnesium-Based Biocomposites and Alloys

Magnesium-based biocomposites and alloys, potentially utilizing dodecanoic acid derivatives, are used in biomedical applications such as bone fixation and cardiovascular stents. Their mechanical properties and corrosion behavior are critical for such applications (Murad Ali, M. Hussein, N. Al-Aqeeli, 2019).

Mechanism of Action

Magnesium, a key component of “Dodecanoic acid, magnesium salt”, is the second most plentiful cation of the intracellular fluids. It is essential for the activity of many enzyme systems and plays an important role with regard to neurochemical transmission and muscular excitability .

Safety and Hazards

“Dodecanoic acid, magnesium salt” can cause serious eye damage . It is also toxic to aquatic life . Precautionary measures include wearing eye protection/face protection and avoiding release to the environment .

Future Directions

Ketonic decarboxylation, a reaction involving “Dodecanoic acid, magnesium salt”, has gained significant attention in recent years as a pathway to reduce the oxygen content within biomass-derived oils, and to produce sustainable ketones . This suggests potential future directions in the field of sustainable energy and green chemistry .

properties

IUPAC Name

magnesium;dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZBHTNKDCBDNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

143-07-7 (Parent)
Record name Magnesium laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40890583
Record name Magnesium laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4040-48-6
Record name Magnesium laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, magnesium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium dilaurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNF86GDH3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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